
Fluindione
Übersicht
Beschreibung
Fluindione is a synthetic compound classified as a vitamin K antagonist. It is primarily used as an anticoagulant to prevent and treat blood clots in conditions such as venous thrombosis, pulmonary embolism, and atrial fibrillation . The chemical formula of this compound is C15H9FO2, and it has a molecular weight of 240.233 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Fluindion kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-Fluorbenzaldehyd mit Phthalsäureanhydrid zur Bildung von 4-Fluorbenzylidenphthalid beinhaltet. Dieser Zwischenstoff wird dann cyclisiert, um Fluindion zu erzeugen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Fluindion beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt wird .
Arten von Reaktionen:
Oxidation: Fluindion kann Oxidationsreaktionen, insbesondere am Indandion-Rest, eingehen.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen von Fluindion auftreten.
Substitution: Fluindion kann an Substitutionsreaktionen, insbesondere am Fluorphenylring, teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungs- und Nitrierungsreaktionen können mit Reagenzien wie Chlor und Salpetersäure durchgeführt werden.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate von Fluindion.
Reduktion: Reduzierte Formen von Fluindion mit veränderten Carbonylgruppen.
Substitution: Substituierte Fluindion-Derivate mit verschiedenen funktionellen Gruppen am Fluorphenylring.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Fluindione exhibits a long half-life, which contributes to its effectiveness as an anticoagulant. Studies have shown that this compound is rapidly absorbed, with an average time to peak concentration (Tmax) of approximately 2 hours and an elimination half-life of about 35 hours . The pharmacodynamic effects are primarily measured through the International Normalized Ratio (INR), which indicates the anticoagulant effect of the drug.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Tmax | 2.0 hours (range 0.5–6.0) |
Elimination Half-Life | 35 hours |
Volume of Distribution | 37 L |
Clearance | 0.49 L/hr |
The variability in pharmacokinetics can lead to significant interindividual differences in drug response, requiring careful monitoring and dose adjustments .
Clinical Applications
This compound is primarily indicated for:
- Prevention of Deep Vein Thrombosis (DVT) : It is used to prevent blood clots in patients at risk due to surgery or prolonged immobility.
- Treatment of Pulmonary Embolism : this compound is effective in managing acute pulmonary embolism cases.
- Atrial Fibrillation Management : It reduces the risk of stroke in patients with non-valvular atrial fibrillation by preventing thrombus formation.
Case Studies and Research Findings
- Observational Studies : The PREPA study highlighted significant variability in both pharmacokinetics and pharmacodynamics among patients treated with this compound. This variability necessitated individualized dosing strategies to achieve optimal INR levels .
- Population Analysis : A study involving 49 patients demonstrated that multiple doses of this compound resulted in measurable changes in clotting factors and INR levels over time. The findings emphasized the need for ongoing monitoring to adjust dosages appropriately .
- Comparative Studies : Research comparing this compound with other anticoagulants like warfarin indicated that this compound may offer advantages in terms of stability and predictability of INR levels, particularly in elderly populations .
Wirkmechanismus
Fluindione exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the recycling of vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X. As a result, the production of these clotting factors is reduced, leading to decreased blood coagulation .
Vergleich Mit ähnlichen Verbindungen
Warfarin: Another vitamin K antagonist with a similar mechanism of action but different chemical structure.
Phenindione: A compound with similar anticoagulant properties but differing in its chemical composition.
Acenocoumarol: Another anticoagulant with a similar mechanism but different pharmacokinetic properties
Uniqueness of Fluindione: this compound is unique due to its specific chemical structure, which includes a fluorophenyl group and an indandione moiety. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative to other anticoagulants .
Biologische Aktivität
Fluindione is an oral anticoagulant belonging to the indanedione class, primarily used in France and Luxembourg for the prevention and treatment of thromboembolic disorders. As a vitamin K antagonist, it works by inhibiting the vitamin K epoxide reductase (VKOR), thereby reducing the synthesis of vitamin K-dependent clotting factors. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, adverse effects, and case studies.
Pharmacokinetics
This compound exhibits a monocompartmental pharmacokinetic profile characterized by rapid absorption and a relatively long elimination half-life.
- Absorption : After oral administration, this compound reaches peak plasma concentrations (Tmax) within approximately 2 hours (range: 0.5–6 hours) .
- Half-life : The elimination half-life averages around 35 hours (SD 6.5 hours) .
- Volume of Distribution (V) : Studies indicate that this compound has an apparent volume of distribution of approximately 37 L, with interindividual variability noted .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Tmax | 2.0 hours (range: 0.5-6.0 hours) |
Elimination Half-life | 35 hours |
Volume of Distribution | 37 L |
Pharmacodynamics
This compound functions as a competitive inhibitor of VKOR, similar to other vitamin K antagonists like warfarin and phenprocoumon. Its efficacy is measured by the International Normalized Ratio (INR), which reflects the anticoagulation effect.
- Efficacy : In clinical settings, this compound's INR target range is typically between 2.0 and 3.0 for effective anticoagulation .
- Variability : The pharmacodynamic response can vary significantly among individuals due to factors such as age, weight, and concurrent medications .
Case Study Analysis
A study examining this compound-induced Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) reported 36 cases from the French pharmacovigilance database. Key findings include:
- Demographics : Affected individuals were predominantly elderly (mean age 65 years), with both genders represented (17 women and 19 men) .
- Organ Involvement : The kidneys and liver were most frequently affected, with serious outcomes in most cases.
- Recovery : Most patients recovered after discontinuation of this compound; however, DRESS was life-threatening in five cases .
Adverse Effects
This compound is associated with various immuno-allergic reactions, including:
- Hepatitis
- Fever
- Interstitial Nephritis
- DRESS Syndrome
Table 2: Reported Adverse Effects of this compound
Adverse Effect | Frequency |
---|---|
Hepatitis | Common |
Fever | Common |
Interstitial Nephritis | Common |
DRESS Syndrome | Rare |
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXCEITKQITLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046211 | |
Record name | Fluindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957-56-2 | |
Record name | Fluindione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluindione [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluindione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluindione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUINDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.